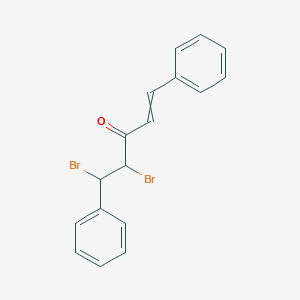
4,5-Dibromo-1,5-diphenylpent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-1,5-diphenylpent-1-en-3-one is a brominated organic compound characterized by its unique structure, which includes two bromine atoms, two phenyl groups, and a conjugated enone system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the bromination of 1,5-diphenylpent-1-en-3-one using bromine in an inert solvent like dichloromethane. The reaction typically requires cooling to maintain control over the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the synthesis of 4,5-Dibromo-1,5-diphenylpent-1-en-3-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reagent addition and reaction conditions can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dibromo-1,5-diphenylpent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkenes.
Substitution: Bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkenes.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
4,5-Dibromo-1,5-diphenylpent-1-en-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 4,5-Dibromo-1,5-diphenylpent-1-en-3-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
4,5-Dibromo-1,5-diphenylpent-1-en-3-one is unique due to its specific structural features, including the presence of bromine atoms and the conjugated enone system. Similar compounds include:
1,5-Diphenylpent-1-en-3-one: Lacks bromine atoms.
4,5-Dibromopent-1-en-3-one: Lacks phenyl groups.
1,5-Diphenylpent-1-en-4-one: Different position of the ketone group.
Propiedades
Número CAS |
58225-27-7 |
|---|---|
Fórmula molecular |
C17H14Br2O |
Peso molecular |
394.1 g/mol |
Nombre IUPAC |
4,5-dibromo-1,5-diphenylpent-1-en-3-one |
InChI |
InChI=1S/C17H14Br2O/c18-16(14-9-5-2-6-10-14)17(19)15(20)12-11-13-7-3-1-4-8-13/h1-12,16-17H |
Clave InChI |
QWRCGOMWOXYYBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C(C(C2=CC=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















